![molecular formula C15H24N2O3S B10842087 2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)
2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de l'acide 2-propyl-pentanoïque 4-sulfamoyl-benzylamide implique plusieurs étapes. Une voie de synthèse courante comprend la réaction de l'acide 2-propyl-pentanoïque avec la 4-sulfamoyl-benzylamine dans des conditions spécifiques pour former le composé souhaité . La réaction nécessite généralement un catalyseur et une température contrôlée pour assurer la formation correcte de la liaison amide. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles afin d'obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
L'acide 2-propyl-pentanoïque 4-sulfamoyl-benzylamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en un groupe amine.
Substitution : Le composé peut subir des réactions de substitution, en particulier en position benzylique, pour introduire différents groupes fonctionnels.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium et d'aluminium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Il est utilisé comme un bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Le composé a été étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil biochimique.
Médecine : La recherche a exploré son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des troubles neurologiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-propyl-pentanoïque 4-sulfamoyl-benzylamide implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber la désacétylase des histones, ce qui entraîne des changements dans l'expression des gènes et la fonction cellulaire. Le composé améliore également l'action inhibitrice de l'acide γ-aminobutyrique (GABA) en bloquant les canaux sodiques voltage-dépendants . Ces actions contribuent à ses effets thérapeutiques potentiels, en particulier dans les troubles neurologiques.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide involves its interaction with specific molecular targets. It is known to inhibit histone deacetylase, which leads to changes in gene expression and cellular function. The compound also enhances the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels . These actions contribute to its potential therapeutic effects, particularly in neurological disorders.
Comparaison Avec Des Composés Similaires
L'acide 2-propyl-pentanoïque 4-sulfamoyl-benzylamide peut être comparé à d'autres composés similaires, tels que :
Acide valproïque : Un anticonvulsivant et un stabilisateur de l'humeur bien connus.
4-(Valproylamide)-benzyl sulfonamide : Un composé étroitement apparenté présentant une structure et des propriétés chimiques similaires.
La particularité de l'acide 2-propyl-pentanoïque 4-sulfamoyl-benzylamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C15H24N2O3S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide |
InChI |
InChI=1S/C15H24N2O3S/c1-3-5-13(6-4-2)15(18)17-11-12-7-9-14(10-8-12)21(16,19)20/h7-10,13H,3-6,11H2,1-2H3,(H,17,18)(H2,16,19,20) |
Clé InChI |
VQEFALSVKDRQBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)


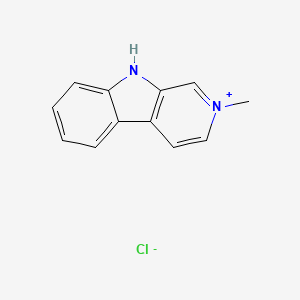
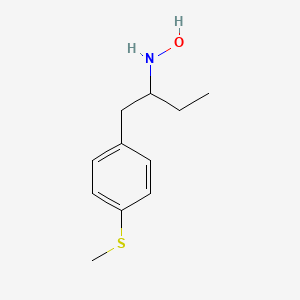


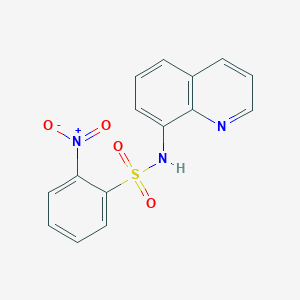

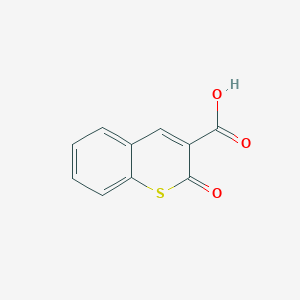
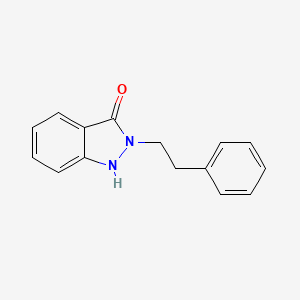

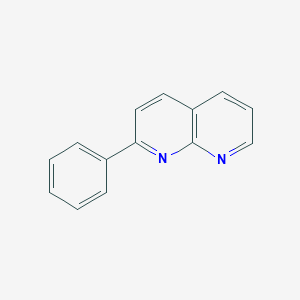
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
